molecular formula C19H19N3O2S B12134525 Methyl 4-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate

Methyl 4-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate

Cat. No.: B12134525
M. Wt: 353.4 g/mol
InChI Key: JNVDPQCWKOAQKW-UHFFFAOYSA-N
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Description

Methyl 4-[(7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate is a complex organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate typically involves multi-step organic reactions. One common method involves the condensation of 7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4-amine with methyl 4-formylbenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-[(7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .

Medicine

In medicinal chemistry, Methyl 4-[(7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate is investigated for its potential therapeutic applications. It has been explored as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders .

Industry

In the industrial sector, this compound is used in the development of advanced materials with specific properties. It is incorporated into polymers and coatings to enhance their performance and durability .

Mechanism of Action

The mechanism of action of Methyl 4-[(7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets in biological systems. The compound binds to certain enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)amino]benzoate stands out due to its unique combination of the benzothiophene and pyrimidine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule further enhance its significance in scientific research and industrial applications .

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

methyl 4-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]benzoate

InChI

InChI=1S/C19H19N3O2S/c1-11-3-8-14-15(9-11)25-18-16(14)17(20-10-21-18)22-13-6-4-12(5-7-13)19(23)24-2/h4-7,10-11H,3,8-9H2,1-2H3,(H,20,21,22)

InChI Key

JNVDPQCWKOAQKW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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